Pigment Yellow 147

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pigment Yellow 147, also known as Cromophtal Yellow AGR or Filester Yellow RNB, is a reddish-yellow powder [, ]. It is insoluble in water but exhibits good dispersion in organic solvents and plastics [].

The significance of Pigment Yellow 147 lies in its ability to impart a vibrant and stable yellow color to various materials. It finds applications in

- Plastics: Coloring PET bottles, polyester fibers, and various engineering polymers [, ].

- Printing Inks: Used in the formulation of inks for printing applications [].

- Paints and Coatings: Provides a durable yellow color for paints and coatings [].

Molecular Structure Analysis

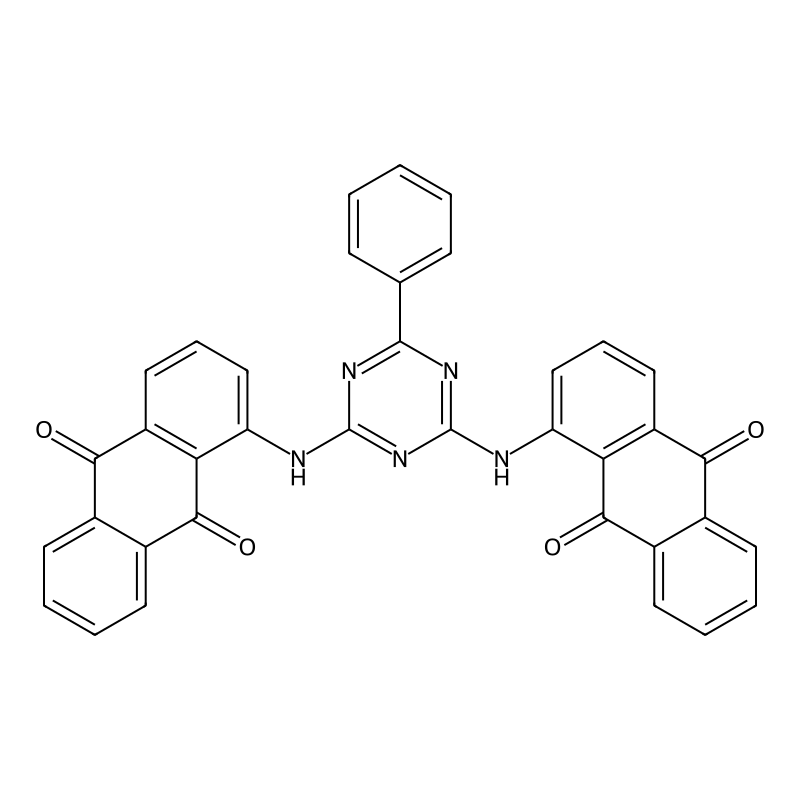

Pigment Yellow 147 possesses a complex molecular structure based on an anthraquinone core. Anthraquinones are a class of organic compounds known for their stability and color-giving properties []. The specific structure of Pigment Yellow 147 includes nitrogen atoms incorporated into the anthraquinone ring system, contributing to its reddish hue [].

Here are some key features of its structure:

- Conjugated Double Bond System: The presence of alternating single and double bonds throughout the molecule allows for delocalization of electrons, leading to strong absorption of light in the blue spectrum, resulting in the yellow color perception [].

- Planar Structure: The molecule adopts a relatively flat conformation, promoting strong intermolecular interactions and contributing to its excellent heat stability and resistance to migration within plastics [].

Chemical Reactions Analysis

The specific synthesis process for Pigment Yellow 147 is considered proprietary information by manufacturers []. However, scientific literature suggests a possible reaction scheme involving condensation between 6-phenyl-1,3,5-triazine-2,4-diamine and 1-chloroanthraquinone in the presence of thionyl chloride as a catalyst [].

Pigment Yellow 147 exhibits high thermal stability, withstanding temperatures exceeding 300°C without decomposition []. However, under extreme conditions, the molecule might undergo thermal degradation, releasing smaller organic fragments and potentially nitrogen oxides.

Physical And Chemical Properties Analysis

- Color: Reddish Yellow Powder [, ]

- Molecular Formula: C37H21N5O4 []

- Molecular Weight: 599.60 g/mol []

- Melting Point: Not readily available

- Boiling Point: Decomposes before boiling []

- Solubility: Insoluble in water, soluble in organic solvents []

- Density: 1.50 g/cm³ []

- Light Fastness: Excellent (Grade 8) []

- Heat Resistance: Good (up to 300°C) []

- Chemical Resistance: Good resistance to acids, alkalis, and organic solvents []

Mechanism of Action (Not Applicable)

Pigment Yellow 147 does not possess a biological mechanism of action. It functions solely as a coloring agent in various materials.

Material Science

Research in material science investigates the properties of materials, including pigments. Studies have examined the use of Pigment Yellow 147 in dye-sensitized solar cells (DSSCs) to improve light absorption and conversion efficiency [].

Polymer Chemistry

Pigment Yellow 147 has been explored in the development of colored polymers. Research has investigated its incorporation into polymers to create new materials with desired optical properties [].

Pigment Yellow 147 can be synthesized through several methods:

- Condensation Reaction: The synthesis typically involves the condensation of aromatic amines with diazonium salts.

- Solvent-Based Techniques: Common solvents like chloroform or dimethylformamide may be used to facilitate the reaction.

- Temperature Control: The reaction temperature can significantly affect the yield and purity of the pigment.

Specific patents detail various synthesis routes that optimize yield and reduce impurities .

Pigment Yellow 147 finds extensive use across multiple industries:

- Coatings: Used in paints and varnishes for its bright color and durability.

- Plastics: Incorporated into polymers to enhance aesthetic appeal.

- Textiles: Applied as a dye for fabrics due to its excellent fastness properties.

- Inks: Utilized in printing inks for vibrant coloration.

Its versatility makes it suitable for both consumer products and industrial applications .

Pigment Yellow 147 belongs to a class of azo pigments known for their bright colors and stability. Here are some similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Pigment Yellow 151 | 5102-83-0 | Bright yellow color; good lightfastness |

| Pigment Yellow 65 | 2512-28-0 | High tinting strength; commonly used in inks |

| Pigment Yellow 139 | 1939-46-0 | Excellent lightfastness; used in plastics |

Uniqueness of Pigment Yellow 147

What sets Pigment Yellow 147 apart from these similar compounds is its specific combination of stability under various environmental conditions and its unique shade of yellow. While many yellow pigments exist, Pigment Yellow 147's properties make it particularly suitable for applications requiring durability and vibrancy .

Molecular Composition and Formula Analysis

Empirical Formula (C₃₇H₂₁N₅O₄) and Molecular Weight

Pigment Yellow 147 possesses the empirical formula C₃₇H₂₁N₅O₄, representing a complex organic compound with a molecular weight of 599.59 grams per mole [1] [2] [3]. The molecular structure consists of 37 carbon atoms, 21 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms, arranged in a highly conjugated system that combines anthraquinone and triazine moieties [4] [5]. The compound is classified under the Colour Index as C.I. 60645 and is registered with the Chemical Abstracts Service under the number 4118-16-5 [2] [6] [4].

The systematic chemical name for this pigment is 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone, which describes the central 6-phenyl-1,3,5-triazine core linked to two anthraquinone units through imino bridges [1] [4] [7]. The molecular architecture features a phenyl-substituted triazine ring serving as the central connecting unit between two 9,10-anthraquinone chromophores [2] [5].

Table 1: Molecular Composition and Physical Properties

| Property | Value | Reference Source |

|---|---|---|

| Empirical Formula | C₃₇H₂₁N₅O₄ | [1] [2] [3] |

| Molecular Weight | 599.59 g/mol | [2] [4] [8] |

| CAS Registry Number | 4118-16-5 | [2] [6] [4] |

| Colour Index Number | C.I. 60645 | [2] [6] [5] |

| Melting Point | 358°C | [3] [8] |

| Density | 1.5 ± 0.1 g/cm³ | [3] [8] |

| Appearance | Yellow powder | [2] [6] [9] |

| Solubility in Water | Insoluble | [2] [5] [9] |

The compound exhibits excellent thermal stability with a melting point of 358°C and maintains structural integrity at temperatures up to 280-300°C, making it suitable for high-temperature applications [3] [8] [5]. The physical properties include a density of approximately 1.5 grams per cubic centimeter and complete insolubility in water, which contributes to its stability and durability as a colorant [3] [8].

Stereochemical Configuration and Isomerism

Pigment Yellow 147 displays an achiral molecular configuration with no defined stereocenters or centers of asymmetry [7]. The stereochemical analysis reveals zero defined stereocenters (0/0) and no E/Z centers, indicating the absence of geometric isomerism within the molecular framework [7]. The compound exhibits no optical activity and carries a neutral charge, confirming its classification as an achiral organic molecule [7].

The molecular geometry is characterized by a non-planar conformation due to the spatial arrangement of the two anthraquinone units connected through the central triazine bridge [7]. The anthraquinone moieties adopt a twisted configuration relative to each other, with the central phenyl-substituted triazine ring serving as the conformational pivot point [2] [5]. This three-dimensional arrangement prevents the formation of a completely planar molecular structure while maintaining extensive conjugation throughout the chromophoric system.

Table 2: Stereochemical Properties

| Property | Value | Description |

|---|---|---|

| Stereochemistry | Achiral | No chiral centers present [7] |

| Defined Stereocenters | 0/0 | No stereogenic centers [7] |

| E/Z Centers | 0 | No geometric isomerism [7] |

| Optical Activity | None | No optical rotation [7] |

| Molecular Charge | 0 | Neutral molecule [7] |

| Molecular Symmetry | Low symmetry | Non-planar twisted conformation |

The absence of stereoisomerism in Pigment Yellow 147 simplifies its structural characterization and eliminates potential complications related to chiral separation or optical purity requirements [7]. The molecular conformation is stabilized by the extended conjugation system that spans the entire molecular framework, from one anthraquinone unit through the triazine bridge to the second anthraquinone unit.

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies

The crystallographic characterization of Pigment Yellow 147 presents significant challenges due to its poor crystallinity and tendency to form nanocrystalline aggregates [10] [11]. The compound typically precipitates as fine powders with crystallite sizes ranging from 0.1 to 1 micrometer, which hampers the growth of single crystals suitable for conventional X-ray diffraction analysis [12]. The crystalline structure analysis requires specialized powder diffraction techniques and advanced computational methods for structure determination [13] [10].

X-ray powder diffraction studies reveal that Pigment Yellow 147 exhibits characteristics typical of organic pigments with limited long-range crystalline order [14] [11]. The diffraction patterns show broad peaks indicative of small crystallite domains and potential structural disorder within the crystal lattice [14]. The compound may exist in multiple polymorphic forms, as is common among anthraquinone-based pigments, though specific structural details for different crystalline phases remain limited in the literature [14] [12].

Table 3: Crystallographic Properties

| Parameter | Value/Description | Reference |

|---|---|---|

| Crystal System | Likely monoclinic or triclinic | [14] [11] |

| Crystallite Size | 0.1-1 μm | [12] |

| Crystal Quality | Poor, nanocrystalline | [10] [11] |

| Polymorphism | Potential multiple forms | [14] [12] |

| Powder Diffraction | Broad peaks, limited order | [14] [11] |

| Structure Determination | Requires advanced techniques | [13] [10] |

The structural analysis of related anthraquinone pigments suggests that Pigment Yellow 147 likely adopts a layered crystal structure with molecules arranged in parallel sheets [15] [11]. The intermolecular interactions are dominated by π-π stacking between the aromatic anthraquinone units and hydrogen bonding involving the triazine nitrogen atoms [15]. The crystal packing is further stabilized by van der Waals forces between the phenyl substituents and neighboring molecular units.

Ultraviolet-Visible and Infrared Spectral Signatures

The ultraviolet-visible absorption spectrum of Pigment Yellow 147 exhibits characteristic features of anthraquinone chromophores combined with contributions from the triazine bridging unit [16] [17]. The spectral profile displays strong absorption bands in the ultraviolet region between 220-350 nanometers, attributed to π → π* electronic transitions within the anthraquinone moieties [16] [18]. A secondary absorption band appears near 400 nanometers, corresponding to n → π* transitions involving the carbonyl oxygen atoms of the anthraquinone units [16] [17].

The visible absorption characteristics responsible for the yellow coloration occur through charge transfer transitions between the electron-rich triazine center and the electron-deficient anthraquinone acceptors [19] [20]. The extended conjugation system facilitates intramolecular charge transfer processes that shift the absorption maximum into the blue region of the visible spectrum, resulting in the complementary yellow appearance [21] [22].

Table 4: Spectroscopic Analysis Data

| Technique | Absorption/Peak Region | Assignment | Intensity |

|---|---|---|---|

| Ultraviolet-Visible | 220-350 nm | π → π* transitions (anthraquinone) | Strong [16] [18] |

| Ultraviolet-Visible | ~400 nm | n → π* transitions | Medium [16] [17] |

| Ultraviolet-Visible | Blue region absorption | Charge transfer transitions | Strong [19] [20] |

| Infrared | 1800-1600 cm⁻¹ | C=O stretching (anthraquinone) | Strong [23] [24] |

| Infrared | 3400-3300 cm⁻¹ | N-H stretching (triazine) | Medium [25] [24] |

| Infrared | 1600-1400 cm⁻¹ | C=C aromatic stretching | Medium [24] [26] |

| Infrared | 1250-1000 cm⁻¹ | C-N stretching | Medium [24] [26] |

The infrared spectroscopic analysis reveals distinctive absorption bands characteristic of the functional groups present in the molecular structure [27] [23]. Strong carbonyl stretching vibrations appear in the 1800-1600 cm⁻¹ region, confirming the presence of the anthraquinone C=O groups [23] [24]. The triazine ring system contributes N-H stretching bands in the 3400-3300 cm⁻¹ region and C-N stretching absorptions between 1250-1000 cm⁻¹ [25] [24] [26].

Condensation of 2-Phenyl-4,6-diamino-1,3,5-triazine with Anthraquinone Derivatives

The synthesis of Pigment Yellow 147 follows a well-established condensation pathway that combines a triazine derivative with an anthraquinone compound. The primary synthetic route involves the nucleophilic substitution reaction between 2-phenyl-4,6-diamino-1,3,5-triazine and 1-chloroanthraquinone [1] [2]. This reaction represents a classic example of nucleophilic aromatic substitution where the amino groups of the triazine act as nucleophiles attacking the electrophilic carbon bearing the chlorine substituent in the anthraquinone ring system [3].

The reaction mechanism proceeds through several distinct stages. Initially, the amino groups present on the triazine ring exhibit nucleophilic character due to the electron-donating nature of nitrogen atoms [4]. The 1-chloroanthraquinone serves as an effective electrophile, with the chlorine atom acting as a leaving group during the substitution process [5] [6]. The electron-withdrawing carbonyl groups in the anthraquinone structure enhance the electrophilicity of the carbon bearing the chlorine substituent, facilitating the nucleophilic attack [7].

The condensation reaction follows an addition-elimination mechanism where the triazine amino group forms an intermediate adduct with the anthraquinone carbon, followed by elimination of hydrogen chloride [8]. This process results in the formation of a stable carbon-nitrogen bond that links the triazine and anthraquinone moieties, creating the characteristic molecular structure of Pigment Yellow 147 with the formula C₃₇H₂₁N₅O₄ [1] [9] [10].

The reaction can be represented by the following stoichiometric relationship:

- 2-Phenyl-4,6-diamino-1,3,5-triazine (11.25 parts) + 1-Chloroanthraquinone (30.6 parts) → Pigment Yellow 147 + HCl [2]

The success of this condensation reaction depends on maintaining appropriate reaction conditions, particularly temperature control and the presence of suitable catalytic systems that facilitate the nucleophilic substitution while minimizing side reactions [11].

Solvent Selection and Reaction Optimization (Nitrobenzene-Mediated Synthesis)

The choice of reaction solvent plays a critical role in determining the efficiency and selectivity of Pigment Yellow 147 synthesis. Nitrobenzene has emerged as the preferred solvent medium for this condensation reaction due to its unique combination of physical and chemical properties [2] [12]. Nitrobenzene exhibits excellent thermal stability at the required reaction temperatures (150-155°C) and provides a homogeneous reaction environment that facilitates effective mixing of the reactants [13].

The polar nature of nitrobenzene enhances the solubility of both the triazine and anthraquinone starting materials, ensuring uniform distribution throughout the reaction mixture [12]. This polarity also stabilizes charged intermediates that form during the nucleophilic substitution process, thereby lowering the activation energy for the reaction [14]. The high boiling point of nitrobenzene (210°C) allows for extended reaction times at elevated temperatures without solvent loss through evaporation [13].

Reaction optimization studies have demonstrated that nitrobenzene-mediated synthesis provides superior results compared to alternative solvent systems [2]. The optimization process involves careful control of several parameters:

Temperature Control: The reaction temperature of 150-155°C represents an optimal balance between reaction rate and product quality [2]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures can lead to thermal degradation of the product or formation of unwanted side products.

Reaction Time: Extended reaction periods of approximately 12 hours ensure complete conversion of starting materials while allowing sufficient time for proper crystal formation and particle size development [2]. The prolonged heating also facilitates the removal of residual unreacted materials and promotes the formation of the desired crystalline structure.

Stirring and Mass Transfer: Continuous agitation throughout the reaction period ensures proper mixing of reactants and prevents local concentration gradients that could lead to non-uniform product formation [15]. Efficient mass transfer is particularly important given the heterogeneous nature of the reaction system.

Solvent Recovery: The use of nitrobenzene as a solvent allows for effective recovery and recycling of the reaction medium through distillation processes, improving the overall economics of the manufacturing process [16]. The recovered nitrobenzene can be purified and reused in subsequent synthesis cycles, reducing raw material costs and environmental impact.

Industrial-Scale Production Methodologies

Raw Material Sourcing and Purity Requirements

Industrial production of Pigment Yellow 147 demands stringent control over raw material quality to ensure consistent product performance and color characteristics. The manufacturing process relies on five primary raw materials, each with specific purity requirements and quality specifications that directly impact the final product quality [17] [18].

2-Phenyl-4,6-diamino-1,3,5-triazine serves as the primary triazine component and must meet minimum purity standards of ≥95% [19] [20]. This compound, with CAS number 91-76-9 and molecular weight 187.20 g/mol, requires careful handling due to its moisture sensitivity [21]. Industrial suppliers typically provide this material in powder form with controlled particle size distribution to ensure uniform dissolution in the reaction medium [22]. Quality control testing includes melting point verification (224-227°C), identity confirmation through infrared spectroscopy, and quantitative analysis using high-performance liquid chromatography [19].

1-Chloroanthraquinone functions as the anthraquinone reactant and requires minimum purity of ≥98% [6] [23]. This yellow crystalline powder (CAS 82-44-0, molecular weight 242.66 g/mol) exhibits a melting point range of 158-161°C and must be stored below 30°C to maintain stability [6]. The material should demonstrate excellent solubility in hot toluene and maintain consistent color characteristics [7]. Industrial grade 1-chloroanthraquinone undergoes rigorous testing for impurities, particularly related anthraquinone derivatives that could affect the final pigment color [5].

Thionyl chloride acts as the critical catalyst for the condensation reaction and requires pharmaceutical-grade purity of ≥98% [24]. This highly reactive liquid (CAS 7719-09-7, molecular weight 118.97 g/mol) must be handled under strict safety protocols due to its corrosive nature and tendency to hydrolyze in the presence of moisture [25]. Industrial storage requires anhydrous conditions and specialized equipment to prevent decomposition [26]. Quality specifications include boiling point verification (76°C), density confirmation (1.64 g/cm³), and absence of water contamination [24].

Sodium carbonate serves as the acid-neutralizing agent and must meet ACS reagent grade standards with purity ≥99.5% [27]. This anhydrous powder (CAS 497-19-8, molecular weight 105.99 g/mol) functions to neutralize hydrogen chloride generated during the condensation reaction [28] [29]. The material requires verification of alkalinity, absence of heavy metal contaminants, and controlled moisture content to prevent caking during storage [30].

Nitrobenzene functions as the reaction solvent and requires technical grade purity of ≥99% [13]. This aromatic nitro compound (CAS 98-95-3, molecular weight 123.11 g/mol) must demonstrate excellent thermal stability and low water content [12]. Industrial specifications include verification of boiling point (210°C), absence of aniline and other reduction products, and confirmation of color stability under reaction conditions [12].

Raw material sourcing strategies for industrial production emphasize supply chain reliability and cost optimization [31]. Multiple supplier qualification ensures continuity of supply while competitive sourcing maintains cost effectiveness [17]. Long-term supply agreements often include quality guarantee clauses and technical support services to maintain consistent material specifications [18].

Yield Optimization and Process Efficiency

Industrial-scale production of Pigment Yellow 147 requires sophisticated optimization strategies to achieve high yields while maintaining product quality and minimizing production costs [32]. Current industrial processes achieve yields of approximately 96.7% under optimized conditions, representing a significant improvement over early synthetic methods [2].

Process Parameter Optimization involves systematic control of multiple variables that influence reaction efficiency [33]. Temperature profiles must be precisely maintained within the 150-155°C range to ensure optimal reaction kinetics while preventing thermal degradation [2]. Industrial reactors incorporate advanced temperature control systems with multiple monitoring points to maintain uniform heating throughout the reaction mass [34].

Reaction time optimization balances conversion efficiency with energy costs [35]. The standard 12-hour reaction period has been validated through extensive pilot plant studies and represents the optimal compromise between complete conversion and production throughput [2]. Some industrial facilities implement continuous monitoring techniques to determine reaction completion based on real-time analysis of reaction mixtures [36].

Catalyst Efficiency Enhancement focuses on optimizing thionyl chloride usage to maximize catalytic activity while minimizing waste [11]. Industrial processes typically employ molar ratios of catalyst that have been optimized through statistical design of experiments [33]. The volatility of thionyl chloride allows for recovery and recycling in closed-loop systems, improving overall process economics [24].

Product Recovery and Purification strategies significantly impact overall yield and product quality [37]. Industrial facilities employ multi-stage washing procedures to remove unreacted starting materials and by-products [2]. Hot nitrobenzene washing at 100°C effectively removes residual impurities while maintaining product integrity [2]. Subsequent ethanol washing eliminates organic residues, followed by hot water treatment to remove inorganic salts [2].

Energy Efficiency Improvements focus on heat recovery and process integration to reduce manufacturing costs [32]. Modern industrial plants incorporate heat exchangers to recover thermal energy from hot product streams for preheating incoming materials [18]. Solvent recovery systems allow for recycling of nitrobenzene, reducing both raw material costs and environmental impact [16].

Quality Control Integration ensures consistent product specifications while optimizing yield [38]. In-line monitoring systems track key quality parameters throughout the production process, enabling real-time adjustments to maintain optimal conditions [36]. Statistical process control methodologies identify trends and variations that could impact yield or quality [33].

Automation and Process Control systems enable precise control of reaction parameters while reducing labor costs [32]. Modern industrial installations utilize distributed control systems (DCS) that integrate temperature, pressure, and flow control with advanced process analytics [34]. Automated dosing systems ensure precise addition of raw materials and catalysts according to optimized recipes [15].

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

Synthetic dye and pigment manufacturing

9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis-: ACTIVE